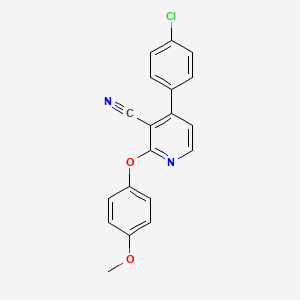![molecular formula C12H11ClN4 B3007909 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline hydrochloride CAS No. 1401319-39-8](/img/structure/B3007909.png)
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline hydrochloride
カタログ番号 B3007909
CAS番号:
1401319-39-8
分子量: 246.7
InChIキー: FYPQRJBRBFDTBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Structural Analysis
- Triazolopyridines, including compounds like 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline hydrochloride, are synthesized using various methods, showcasing their structural diversity and potential for pharmaceutical applications. A study by El-Kurdi et al. (2021) demonstrated the synthesis of triazolopyridines using N-Chlorosuccinimide (NCS), highlighting their potential in pharmaceutical applications due to their biological activity (El-Kurdi et al., 2021).
Electroluminescent and Photophysical Properties
- Research by Kang et al. (2017) explored the use of [1,2,4]-Triazolo[4,3-a]-pyridine-based compounds in organic light-emitting diodes (OLEDs). These compounds demonstrated significant electroluminescent properties, indicating their potential application in electronic devices (Kang et al., 2017).
Antimicrobial and Herbicidal Activities
- A study by Prakash et al. (2011) revealed the antimicrobial efficacy of [1,2,4]triazolo[4,3-a]pyridine derivatives. These compounds were found to be potent antimicrobial agents, indicating their potential use in medical and agricultural applications (Prakash et al., 2011).
- Liu et al. (2015) investigated the herbicidal activities of novel 1,2,4-triazolo[4,3-a]pyridine derivatives. The findings suggested that these compounds have potential as effective herbicides against various weeds (Liu et al., 2015).
Potential in Organic Light-Emitting Diodes
- The study by Jin et al. (2020) focused on the synthesis of compounds with triazolopyridine moieties and their application in OLEDs. Their photophysical and electroluminescent properties suggest potential use in lighting and display technologies (Jin et al., 2020).
Anticonvulsant Activity
- Guan et al. (2012) synthesized 5-alkoxy-[1,2,4]triazolo[4,3-a]pyridine derivatives and evaluated their anticonvulsant activity. This suggests a potential application in the development of new anticonvulsant drugs (Guan et al., 2012).
特性
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4.ClH/c13-10-6-4-9(5-7-10)12-15-14-11-3-1-2-8-16(11)12;/h1-8H,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPQRJBRBFDTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)C3=CC=C(C=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3007826.png)
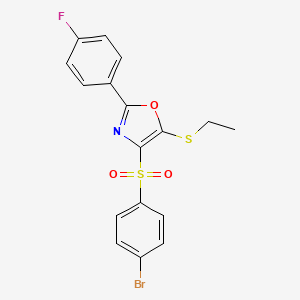

![8-[2-(4-Aminophenyl)-2-hydroxyethyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3007831.png)
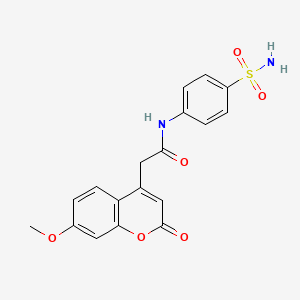
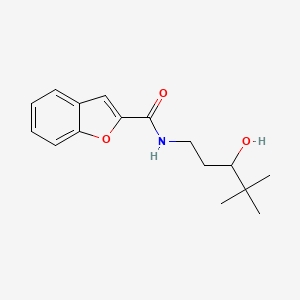
![2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B3007834.png)
![(5-Bromopyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3007836.png)
![3-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)propanamide](/img/structure/B3007838.png)
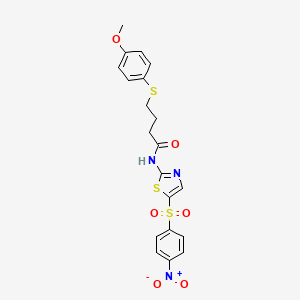
![6-Propyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3007841.png)

![Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate](/img/structure/B3007846.png)
